
N-(3-bromodibenzothiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromodibenzothiophen-2-yl)acetamide is a chemical compound with the molecular formula C14H10BrNOS and a molecular weight of 320.2 g/mol It is known for its unique structure, which includes a bromine atom attached to a dibenzothiophene ring system, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromodibenzothiophen-2-yl)acetamide typically involves the bromination of dibenzothiophene followed by acetamidation. The process can be summarized as follows:
Bromination: Dibenzothiophene is reacted with bromine in the presence of a catalyst to introduce a bromine atom at the 3-position of the dibenzothiophene ring.
Acetamidation: The brominated dibenzothiophene is then reacted with acetic anhydride or acetyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-bromodibenzothiophen-2-yl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in the presence of a polar solvent.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling: Palladium catalysts and bases like potassium carbonate are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dibenzothiophene derivatives, while coupling reactions can produce more complex aromatic compounds .
Aplicaciones Científicas De Investigación
N-(3-bromodibenzothiophen-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving sulfur-containing aromatic compounds.
Industry: It may be used in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism by which N-(3-bromodibenzothiophen-2-yl)acetamide exerts its effects depends on its specific applicationThese interactions can modulate biological pathways and lead to specific effects, such as inhibition or activation of enzymatic activity .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-chlorodibenzothiophen-2-yl)acetamide: Similar structure but with a chlorine atom instead of bromine.
N-(3-iododibenzothiophen-2-yl)acetamide: Similar structure but with an iodine atom instead of bromine.
N-(3-methyldibenzothiophen-2-yl)acetamide: Similar structure but with a methyl group instead of bromine.
Uniqueness
N-(3-bromodibenzothiophen-2-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in specific types of reactions, such as nucleophilic substitution, which may not be as favorable with other halogens or substituents .
Propiedades
Fórmula molecular |
C14H10BrNOS |
|---|---|
Peso molecular |
320.21 g/mol |
Nombre IUPAC |
N-(3-bromodibenzothiophen-2-yl)acetamide |
InChI |
InChI=1S/C14H10BrNOS/c1-8(17)16-12-6-10-9-4-2-3-5-13(9)18-14(10)7-11(12)15/h2-7H,1H3,(H,16,17) |
Clave InChI |
QWNYXGUISVYECD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C2C(=C1)C3=CC=CC=C3S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


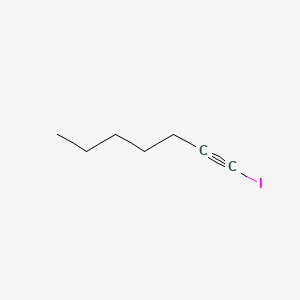
![Ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B13878164.png)


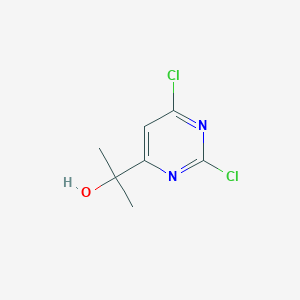
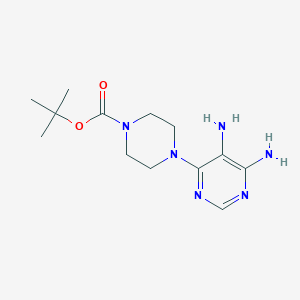
![N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide](/img/structure/B13878201.png)

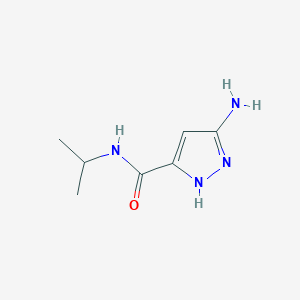

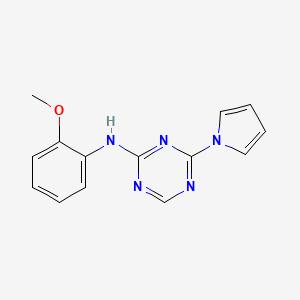
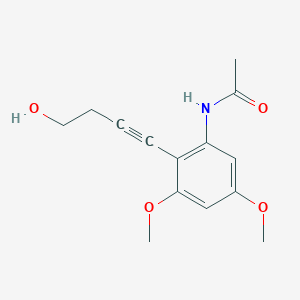
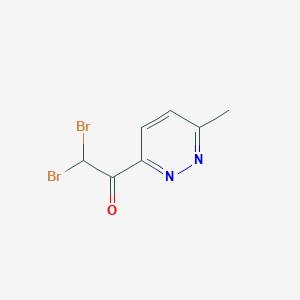
![2-[3-[3-(Azetidin-1-yl)pyrazin-2-yl]oxyazetidin-1-yl]quinoline](/img/structure/B13878249.png)
